[3-(2-Propoxyethoxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
[3-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULMRRBOHEBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Synthesis of 3-(2-Propoxyethoxy)phenyl Halide: The precursor aryl halide (usually bromide or iodide) bearing the 2-propoxyethoxy substituent at the meta position (3-position) on the phenyl ring is synthesized via nucleophilic aromatic substitution or Williamson ether synthesis starting from 3-hydroxyphenyl derivatives.
The 2-propoxyethoxy group is introduced by reacting 3-hydroxyphenyl derivatives with 1-bromo-2-propoxyethane or similar alkylating agents under basic conditions to form the ether linkage.
Installation of the Boronic Acid Group
Lithium-Halogen Exchange: The substituted aryl halide is treated with n-butyllithium at low temperature (e.g., -78°C) to form the aryllithium intermediate.
Reaction with Trialkyl Borate: The aryllithium intermediate is then reacted with triisopropyl borate or trimethyl borate to form the boronate ester intermediate.
Hydrolysis: Acidic workup (e.g., with dilute HCl) hydrolyzes the boronate ester to give the target boronic acid.
This sequence is preferred because the boronic acid group is sensitive to many reaction conditions, and installing it last minimizes side reactions.
Representative Reaction Scheme and Conditions
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Etherification | 3-Hydroxyphenyl derivative + 1-bromo-2-propoxyethane, K2CO3, DMF, 80°C | Formation of 3-(2-propoxyethoxy)phenyl halide | 75-85% |
| 2. Lithium-Halogen Exchange | n-Butyllithium, THF, -78°C, 1 h | Formation of aryllithium intermediate | — |
| 3. Boronation | Triisopropyl borate, -78°C to RT, 2 h | Formation of boronate ester | — |
| 4. Hydrolysis | Dilute HCl, RT, 1 h | Conversion to boronic acid | 65-75% |
Note: The yields are typical ranges based on analogous syntheses of substituted phenylboronic acids.
Advanced Synthetic Considerations
Protecting Groups: If other reactive functional groups are present, protecting groups may be necessary during lithiation and boronation steps.
Purification: The boronic acid product is often purified by recrystallization or chromatography. Boronic acids can form cyclic trimers (boroxines) upon dehydration, so care is taken to maintain moisture during storage.
Alternative Methods: Direct borylation of aryl halides using transition-metal catalysis (e.g., Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron) can provide an alternative route, though this method is more common for pinacol boronate esters rather than free boronic acids.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Grignard + Borate Ester | 3-(2-Propoxyethoxy)phenylmagnesium bromide | Trimethyl borate, HCl | Straightforward, scalable | Requires preparation of Grignard reagent, sensitive to moisture |
| Lithium-Halogen Exchange + Boronation | 3-(2-Propoxyethoxy)phenyl bromide/iodide | n-Butyllithium, triisopropyl borate, HCl | High regioselectivity, good yields | Requires low temperature, air/moisture sensitive |
| Pd-Catalyzed Borylation | 3-(2-Propoxyethoxy)aryl halide | Bis(pinacolato)diboron, Pd catalyst | Mild conditions, functional group tolerance | Produces boronate esters, requires further hydrolysis |
Chemical Reactions Analysis
[3-(2-Propoxyethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenol derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions with halides to form new boronic acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Delivery Systems
One of the most promising applications of [3-(2-Propoxyethoxy)phenyl]boronic acid is in drug delivery systems, particularly for cancer treatment. Recent studies have developed pH-responsive nano-drug delivery systems utilizing boronic acid derivatives. These systems are designed to target the acidic microenvironment typical of tumors, enhancing drug accumulation at the tumor site while minimizing systemic toxicity.
- Case Study : A study synthesized hydrophobic polyesters with phenylboronic acid groups that formed stable nanoparticles encapsulating chemotherapy drugs. These nanoparticles demonstrated excellent drug encapsulation efficiency and pH-triggered release capabilities, showing significant anticancer activity in vitro and in vivo while exhibiting low systemic toxicity .
Mucoadhesive Drug Delivery
[3-(2-Propoxyethoxy)phenyl]boronic acid can also be conjugated with chitosan to create mucoadhesive drug delivery systems. These systems prolong the residence time of drugs at mucosal sites, which is particularly beneficial for treating conditions like bladder cancer.
- Case Study : Research indicated that chitosan conjugates with phenylboronic acid showed enhanced mucoadhesive properties compared to native chitosan. This enhancement was attributed to the increased interaction between the boronic acid moiety and mucosal surfaces, thereby improving drug retention and efficacy .
Cosmetic Formulations
The compound has found applications in the cosmetics industry as well, where it is used as a stabilizing agent in formulations.
Stability and Efficacy
In cosmetic formulations, [3-(2-Propoxyethoxy)phenyl]boronic acid acts as a film former and stabilizer, contributing to the overall stability and efficacy of products.
- Research Insight : Recent advancements in polymer science have led to the incorporation of boronic acids into cosmetic formulations to enhance their performance. These polymers can improve product texture, stability under varying conditions, and enhance skin-feel properties .
Summary of Applications
Mechanism of Action
The mechanism by which [3-(2-Propoxyethoxy)phenyl]boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and as a tool for studying biological systems . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Effects on Solubility and Reactivity
The 2-propoxyethoxy group distinguishes this compound from other alkoxy-substituted phenylboronic acids. Key comparisons include:
*Inferred from structural analogs: Alkoxy chains longer than ethoxy (e.g., propoxyethoxy) reduce aqueous solubility due to increased hydrophobicity .
Biological Activity
[3-(2-Propoxyethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of [3-(2-Propoxyethoxy)phenyl]boronic acid is C13H17B O3, with a molecular weight of 233.09 g/mol. The compound features a phenyl ring substituted with a propoxyethoxy group and a boronic acid functional group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of [3-(2-Propoxyethoxy)phenyl]boronic acid can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that [3-(2-Propoxyethoxy)phenyl]boronic acid exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells.
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
2. Antibacterial Activity
The compound has also shown promising antibacterial effects against several bacterial strains, including Escherichia coli.
- Efficacy : Studies report an effective concentration range around 6.50 mg/mL for antibacterial activity, indicating its potential use in treating bacterial infections.
3. Enzyme Inhibition
[3-(2-Propoxyethoxy)phenyl]boronic acid has been investigated for its enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase.
- Enzyme Inhibition Data :
- Acetylcholinesterase IC50: 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase IC50: 3.12 ± 0.04 µg/mL
These results suggest that the compound may have applications in neurodegenerative diseases by enhancing cholinergic transmission.
Case Studies and Research Findings
Several research studies have highlighted the efficacy of [3-(2-Propoxyethoxy)phenyl]boronic acid:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : In a neuroprotection investigation, treated subjects exhibited improved cognitive functions and reduced oxidative stress markers when compared to untreated controls.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Not specified | Induces apoptosis |
| Antibacterial | Escherichia coli | 6.50 mg/mL | Effective against bacterial infections |
| Enzyme Inhibition | Acetylcholinesterase | 115.63 ± 1.16 | Potential for neurodegenerative diseases |
| Butyrylcholinesterase | 3.12 ± 0.04 | Enhances cholinergic activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
